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molecular formula C6H3F3N2O3 B174664 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 117519-07-0

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B174664
M. Wt: 208.09 g/mol
InChI Key: CHBZJFQSBBRGKS-UHFFFAOYSA-N
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Patent
US06225320B1

Procedure details

To ethanol (1 L) was slowly added sodium metal (4.83 g, 0.21 mol). Once the metal had dissolved, nitroacetamide (21.8 g, 0.21 mol) and (2-ethyloxyvinyl) trifluoromethyl ketone (35 g, 0.21 mol) were added, and the suspension formed was heated at reflux for 16 hrs. The resulting mixture was acidified with aqueous hydrochloric acid (1 M) and concentrated in vacuo. The residue was taken up in ethyl acetate (1 L) and the solid formed removed by filtration. The filtrate was then concentrated and the residue purified by silica chromatography to give the product as an orange solid (25.9 g, 0.12 mol, 59% yield).
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([CH2:5][C:6]([NH2:8])=[O:7])([O-:4])=[O:3].[F:9][C:10]([C:13]([CH:15]=[CH:16]OCC)=O)([F:12])[F:11].Cl>C(O)C>[N+:2]([C:5]1[C:6](=[O:7])[NH:8][C:13]([C:10]([F:12])([F:11])[F:9])=[CH:15][CH:16]=1)([O-:4])=[O:3] |^1:0|

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)N
Name
Quantity
35 g
Type
reactant
Smiles
FC(F)(F)C(=O)C=COCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once the metal had dissolved
CUSTOM
Type
CUSTOM
Details
the suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hrs
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(=CC1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mol
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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